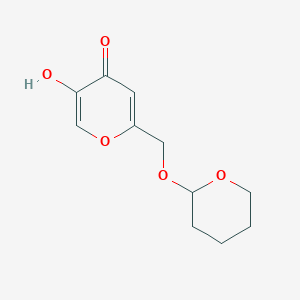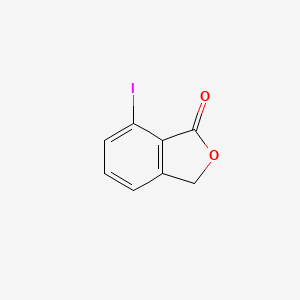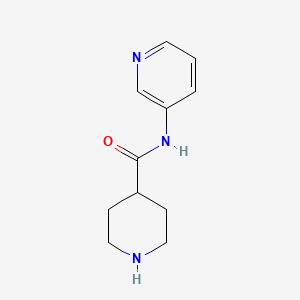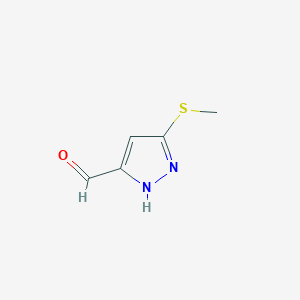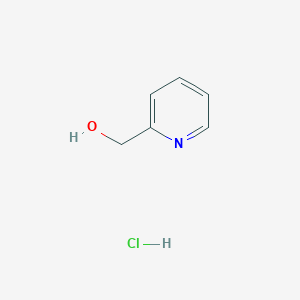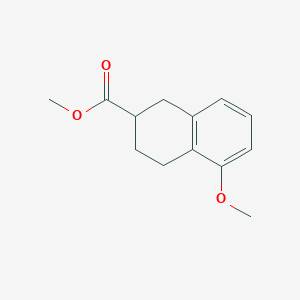
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
概要
説明
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, also known as MTNC, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. MTNC is a naphthalene derivative that has been studied for its pharmacological properties, including its ability to act as an anti-inflammatory agent and its potential as a treatment for certain types of cancer.
作用機序
The exact mechanism of action of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival.
生化学的および生理学的効果
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the production of inflammatory mediators and to induce apoptosis, or programmed cell death, in cancer cells. In addition, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in lab experiments is its ability to act as a selective COX-2 inhibitor, which may make it a useful tool for studying the role of COX-2 in inflammation and disease progression. However, one limitation of using Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One area of interest is the development of more effective methods for synthesizing Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, which may help to improve its availability for use in research and potential therapeutic applications. In addition, further studies are needed to fully understand the mechanism of action of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate and to identify its potential therapeutic applications in various disease states. Finally, the development of more water-soluble formulations of Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate may help to overcome some of the limitations associated with its use in lab experiments.
科学的研究の応用
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases. In addition, Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been studied for its potential as a treatment for certain types of cancer, including breast cancer and lung cancer.
特性
IUPAC Name |
methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-5-3-4-9-8-10(13(14)16-2)6-7-11(9)12/h3-5,10H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPIHAVUIQSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516679 | |
| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
83781-71-9 | |
| Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



